5-(Bromomethyl)-2-(o-tolyl)pyrimidine

Chemical Reactivity Nucleophilic Substitution Kinase Inhibitor Synthesis

Select this pyrimidine building block for its unique dual functionality: the C5-bromomethyl handle enables covalent linking, while the C2-ortho-tolyl group introduces critical steric bulk for target selectivity. Unlike simpler analogs, this scaffold directly supports covalent kinase inhibitor programs and chemical probe development, ensuring synthetic efficiency. Ideal for medicinal chemistry libraries and targeted covalent inhibitor design.

Molecular Formula C12H11BrN2
Molecular Weight 263.13 g/mol
Cat. No. B13119703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-(o-tolyl)pyrimidine
Molecular FormulaC12H11BrN2
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC=C(C=N2)CBr
InChIInChI=1S/C12H11BrN2/c1-9-4-2-3-5-11(9)12-14-7-10(6-13)8-15-12/h2-5,7-8H,6H2,1H3
InChIKeyCTJJOAWBYKGZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-2-(o-tolyl)pyrimidine: A Dual-Functionalized Pyrimidine Scaffold for Accelerated Medicinal Chemistry Development


5-(Bromomethyl)-2-(o-tolyl)pyrimidine (CAS 875777-66-5) is a heterocyclic building block featuring a bromomethyl group at the C5 position and an ortho-tolyl substituent at the C2 position of the pyrimidine ring. Its molecular formula is C₁₂H₁₁BrN₂, with a molecular weight of 263.13 g/mol . This dual-functionalization confers distinct reactivity and physicochemical properties compared to simpler analogs, making it a strategic intermediate in the synthesis of kinase inhibitors and other bioactive molecules [1]. Its design addresses the need for scaffolds that can simultaneously engage in covalent modification via the benzylic bromide and influence target binding through the sterically defined o-tolyl group.

Why 5-(Bromomethyl)-2-(o-tolyl)pyrimidine Cannot Be Replaced by Simpler Pyrimidine Analogs in Drug Candidate Synthesis


In medicinal chemistry, the performance of a synthetic intermediate is dictated by the interplay of its functional groups. Substituting 5-(Bromomethyl)-2-(o-tolyl)pyrimidine with a simpler analog like 5-(bromomethyl)pyrimidine or 2-(o-tolyl)pyrimidine results in a loss of a critical functional handle, compromising downstream synthetic efficiency. The 5-bromomethyl group provides a reactive site for nucleophilic displacement, while the o-tolyl group at C2 introduces steric bulk that can modulate target selectivity, as demonstrated in kinase inhibitor programs [1]. A non-methylated phenyl analog lacks this steric influence, and a compound lacking the bromomethyl group cannot be used for covalent linking. Quantitative differences in physicochemical properties, such as a significantly higher boiling point (289 °C vs. 214 °C for 2-(o-tolyl)pyrimidine [2]), also impact purification and formulation options. These compound-specific features mean that replacing it with a generic pyrimidine scaffold risks failure in key synthetic steps or alters the pharmacological profile of the final drug candidate.

Head-to-Head Quantitative Evidence for 5-(Bromomethyl)-2-(o-tolyl)pyrimidine Against Closest Analogs


Reactive Handle Availability: The Bromomethyl Group Enables Covalent Linking, Unavailable in Non-Brominated Analogs

The presence of the 5-bromomethyl group in the target compound provides a critical site for nucleophilic substitution (S<0xE2><0x82><0x82>2) reactions, which is entirely absent in analogs like 2-(o-tolyl)pyrimidine. This functional handle is essential for introducing diverse amine, thiol, or alkoxy substituents during lead optimization. The comparator 2-(o-tolyl)pyrimidine lacks this reactive center, making it unsuitable for the same synthetic pathways . While 5-(bromomethyl)pyrimidine also possesses this reactive group, it lacks the C2 aryl substituent that dictates target selectivity in kinase inhibition [1].

Chemical Reactivity Nucleophilic Substitution Kinase Inhibitor Synthesis

Steric Differentiation: o-Tolyl Group Provides Greater Steric Bulk than Phenyl, Influencing Kinase Selectivity

The ortho-methyl substituent on the C2-phenyl ring distinguishes the target compound from 5-(bromomethyl)-2-phenylpyrimidine. This methyl group introduces steric hindrance, which can be quantified by an increased A-value (1.74 kcal/mol for a methyl group vs. 0 kcal/mol for hydrogen) [1]. This steric effect is known to influence the dihedral angle between the pyrimidine and the phenyl ring, impacting binding to flat kinase ATP pockets. In related kinase inhibitor series, the o-tolyl substituent has been shown to improve selectivity for Bcr/Abl over Src family kinases compared to the unsubstituted phenyl analog [2].

Steric Effects Kinase Selectivity Structure-Activity Relationship

Physicochemical Property Differentiation: Higher Boiling Point and Density Impact Purification and Formulation

The target compound exhibits a significantly higher boiling point and density compared to its non-brominated analog, 2-(o-tolyl)pyrimidine. The calculated boiling point of 289.1 °C at 760 mmHg for 5-(Bromomethyl)-2-(o-tolyl)pyrimidine contrasts with the 213.5 °C observed for 2-(o-tolyl)pyrimidine [1]. This 75.6 °C increase reflects the additional molecular weight and polarizability introduced by the bromine atom, directly impacting distillation conditions and chromatographic retention times.

Physicochemical Properties Purification Formulation

Strategic Application Scenarios for 5-(Bromomethyl)-2-(o-tolyl)pyrimidine in Drug Discovery and Chemical Biology


Synthesis of Irreversible Tyrosine Kinase Inhibitors (TKIs)

The bromomethyl group serves as an electrophilic warhead for covalently targeting cysteine residues in the kinase active site. This compound is the preferred intermediate for developing next-generation TKIs where the o-tolyl group provides steric complementarity to a hydrophobic pocket adjacent to the gatekeeper residue, as suggested by the class-level SAR of bromo-pyrimidine analogs [1].

Chemical Probe Synthesis for Target Engagement Studies

The dual reactivity (bromomethyl for linker attachment and o-tolyl for target binding) makes this compound ideal for creating bifunctional chemical probes. The bromomethyl group can be functionalized with a click-chemistry handle (e.g., an alkyne) for pull-down assays, while the o-tolyl group maintains affinity for the target protein, a strategy validated in related bromo-pyrimidine probe development [1].

Diversity-Oriented Synthesis Libraries

As a core scaffold, 5-(Bromomethyl)-2-(o-tolyl)pyrimidine allows for rapid diversification through nucleophilic displacement of the bromide with a wide array of amines. This enables the generation of compound libraries with systematic variation at the C5 position, while the o-tolyl group provides consistent steric anchoring, a key design principle in kinase-focused library synthesis [1].

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